4-Bromo-6-iodo-1H-indazole
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Overview
Description
“4-Bromo-6-iodo-1H-indazole” is a chemical compound with the CAS Number: 885518-97-8 . It has a molecular weight of 322.93 and its IUPAC name is 4-bromo-6-iodo-1H-indazole . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was found to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .
Molecular Structure Analysis
The InChI code for “4-Bromo-6-iodo-1H-indazole” is 1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
. The InChI key is DHBZGMHXQRHPGP-UHFFFAOYSA-N
.
Chemical Reactions Analysis
The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .
Physical And Chemical Properties Analysis
“4-Bromo-6-iodo-1H-indazole” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthetic Applications
4-Bromo-6-iodo-1H-indazole is a key compound in the field of organic synthesis. It serves as a potent building block in the divergent synthesis of indazoles, particularly via palladium cross-coupling reactions (Cottyn, Vichard, Terrier, Nioche, & Raman, 2007). Additionally, it's utilized in the regioselective bromination and subsequent palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of NH-free indazoles, demonstrating its versatility in creating a variety of arylated indazoles (Boujdi et al., 2021).
Corrosion Inhibition
This compound has also been investigated for its potential as a corrosion inhibitor. Studies on heterocyclic diazoles, including 4-bromo-1H-indazole and related compounds, have demonstrated their effectiveness in inhibiting the corrosion of iron in acidic environments (Babić-Samardžija et al., 2005). This application is crucial in industrial settings where corrosion can be a significant issue.
Enzyme Inhibition
Research has shown that 4-Bromo-1H-indazole, a closely related compound, exhibits strong inhibitory effects on the lactoperoxidase (LPO) enzyme activity. This enzyme is vital for the immune system, and understanding its inhibitors is important for various industrial applications, including cosmetics and agriculture (Köksal & Alım, 2018).
Therapeutic Potential
While specifically excluding drug use and dosage information, it's worth noting that indazole derivatives, including 4-substituted indazoles, have been explored for their potential in inhibiting neuronal nitric oxide synthase, demonstrating their significance in neurological research (Boulouard et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-iodo-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBZGMHXQRHPGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646162 |
Source
|
Record name | 4-Bromo-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-iodo-1H-indazole | |
CAS RN |
885518-97-8 |
Source
|
Record name | 4-Bromo-6-iodo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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